

# Spectroscopic Profile of 3-Chloro-2-iodoaniline: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-2-iodoaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2-iodoaniline**, a halogenated aniline derivative of interest in synthetic chemistry and drug discovery. The document presents available Nuclear Magnetic Resonance (NMR) data, and discusses expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such spectroscopic data are also provided.

## Spectroscopic Data Summary

The empirical formula for **3-Chloro-2-iodoaniline** is  $C_6H_5ClIN$ , with a monoisotopic mass of 252.91552 Da.<sup>[1]</sup> The following sections and tables summarize the key spectroscopic data for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR data for **3-Chloro-2-iodoaniline** are presented below.

$^1H$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.21–7.11	m	2H	-	Aromatic CH
6.97–6.89	m	1H	-	Aromatic CH
4.40	br	2H	-	-NH <sub>2</sub>

Table 1: <sup>1</sup>H NMR Data for **3-Chloro-2-iodoaniline** in CDCl<sub>3</sub>.<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
147.61	C-NH <sub>2</sub>
143.77	C-Cl
130.07	Aromatic CH
125.40	Aromatic CH
113.47	Aromatic CH
109.87	C-I

Table 2: <sup>13</sup>C NMR Data for **3-Chloro-2-iodoaniline** in CDCl<sub>3</sub>.

## Infrared (IR) Spectroscopy

While specific experimental IR data for **3-Chloro-2-iodoaniline** is not readily available, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3500-3300	N-H	Asymmetric & Symmetric Stretch
1620-1580	C=C	Aromatic Ring Stretch
1340-1250	C-N	Stretch
800-600	C-Cl	Stretch
600-500	C-I	Stretch

Table 3: Predicted IR Absorption Bands for **3-Chloro-2-iodoaniline**.

## Mass Spectrometry (MS)

Experimental mass spectrometry data for **3-Chloro-2-iodoaniline** is not widely published. However, the expected mass-to-charge ratios ( $m/z$ ) for the molecular ion and major fragments can be predicted. The presence of chlorine will result in a characteristic  $M+2$  isotopic peak with an intensity ratio of approximately 3:1.

$m/z$	Ion	Predicted Abundance
253/255	$[M]^+$	High
218	$[M-Cl]^+$	Moderate
126	$[M-I]^+$	Moderate
91	$[C_6H_5N]^+$	Moderate to High

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Chloro-2-iodoaniline**.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **3-Chloro-2-iodoaniline** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
- Transfer the solution to a 5 mm NMR tube.

#### Instrumentation and Data Acquisition:

- Spectrometer: 400 MHz or higher NMR spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse Sequence: Standard single-pulse experiment.
  - Number of Scans: 16-32 scans.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-10 ppm.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more scans.
  - Relaxation Delay: 2 seconds.
  - Spectral Width: 0-160 ppm.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.

- Reference the spectrum to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  NMR,  $\delta$  77.16 ppm for  $^{13}\text{C}$  NMR).

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of **3-Chloro-2-iodoaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Range:  $4000\text{-}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Procedure:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - The instrument software will automatically subtract the background spectrum.

## Mass Spectrometry (MS)

Sample Preparation:

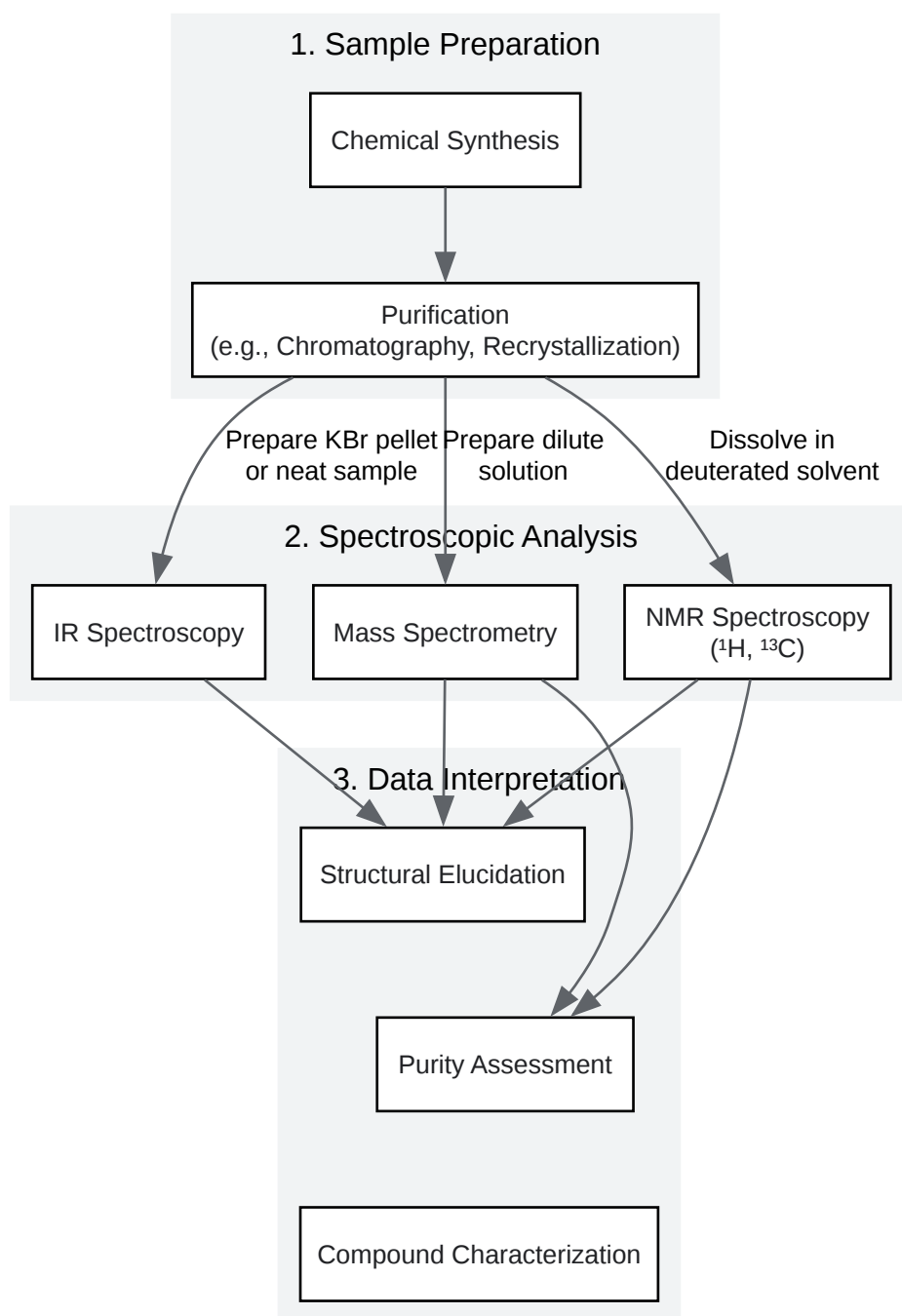
- Prepare a stock solution of **3-Chloro-2-iodoaniline** (1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 10-100  $\mu\text{g/mL}$ .

#### Instrumentation and Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., GC-MS).
- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 50-300.
- Procedure:
  - Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph.
  - Acquire the mass spectrum.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-2-iodoaniline**.



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A generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

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## References

- 1. 3-Chloro-2-iodoaniline | C<sub>6</sub>H<sub>5</sub>ClIN | CID 21328946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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